![molecular formula C7H5BrClI B1437864 5-Bromo-4-chloro-2-iodotoluene CAS No. 1000578-03-9](/img/structure/B1437864.png)
5-Bromo-4-chloro-2-iodotoluene
Overview
Description
5-Bromo-4-chloro-2-iodotoluene is a chemical compound with the CAS Number: 1000578-03-9 . Its IUPAC name is 1-bromo-2-chloro-4-iodo-5-methylbenzene .
Molecular Structure Analysis
The molecular weight of 5-Bromo-4-chloro-2-iodotoluene is 331.38 . The InChI code for this compound is 1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 .Chemical Reactions Analysis
As mentioned earlier, 5-Bromo-4-chloro-2-iodotoluene can undergo a Suzuki reaction with phenylboronic acid . This is a type of cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 331.38 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Organic Synthesis
5-Bromo-4-chloro-2-iodotoluene: is a versatile halogenated compound used in organic synthesis. It serves as a precursor for various organic reactions, including the Suzuki coupling, which is pivotal in creating complex organic molecules. This compound’s unique combination of halogens makes it particularly reactive in cross-coupling reactions, leading to the synthesis of biaryls and other polyaromatic hydrocarbons that are essential in pharmaceuticals and agrochemicals .
Medical Research
In medical research, 5-Bromo-4-chloro-2-iodotoluene is utilized as an intermediate in the synthesis of therapeutic agents. Its reactivity allows for the construction of molecular frameworks found in drugs targeting various diseases. For instance, it can be used to develop inhibitors and other biologically active molecules that play a role in treating conditions such as diabetes and cancer .
Material Science
The compound’s application in material science is linked to its role in the synthesis of organic compounds that can alter the physical properties of materials. For example, it can be used to create organic semiconductors, conductive polymers, and other materials that are integral to the development of electronic devices, solar cells, and LEDs .
Industrial Applications
5-Bromo-4-chloro-2-iodotoluene: is also significant in industrial applications, particularly in the scale-up of chemical processes. It is a key intermediate in the manufacturing of various chemicals that are used in large-scale production. Its role in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy, showcases its importance in the pharmaceutical industry .
Environmental Studies
Environmental studies benefit from the use of 5-Bromo-4-chloro-2-iodotoluene in the analysis of environmental samples. It can be used as a standard or reference compound in the quantification of pollutants and helps in understanding the environmental fate of halogenated compounds .
Analytical Chemistry
In analytical chemistry, 5-Bromo-4-chloro-2-iodotoluene finds its use in method development for the analysis of complex chemical mixtures. It can serve as a model compound to optimize chromatographic conditions or to develop new detection methods. Its distinct chemical structure allows for the exploration of its behavior under various analytical techniques, which is crucial for the advancement of analytical methodologies .
Safety and Hazards
The compound is classified as a flammable solid (H228) and can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment . It’s also recommended to wash hands thoroughly after handling .
properties
IUPAC Name |
1-bromo-2-chloro-4-iodo-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFKIVWHFWHXLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661526 | |
Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-iodotoluene | |
CAS RN |
1000578-03-9 | |
Record name | 1-Bromo-2-chloro-4-iodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.